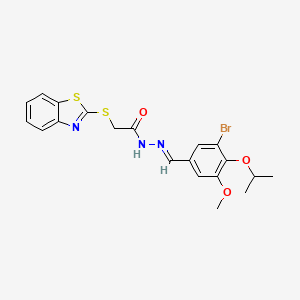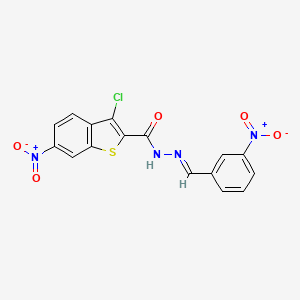![molecular formula C14H11ClN4O2S B5886113 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as CPMT, is a chemical compound that belongs to the class of tetrazoles. CPMT is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. CPMT has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is not fully understood. However, studies have suggested that 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole may exert its biological activities by inhibiting specific enzymes or proteins. For example, 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to exhibit various biochemical and physiological effects. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to reduce inflammation, modulate the immune response, and exhibit antibacterial and antifungal activities. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several advantages for lab experiments. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is relatively easy to synthesize and is readily available. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is also highly soluble in polar solvents, which makes it easy to work with in the lab. However, there are also some limitations to working with 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a highly reactive compound and can be hazardous if not handled properly. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is also relatively unstable and can decompose over time, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One potential area of research is the development of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, which could lead to the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole and its potential applications in drug development.
Métodos De Síntesis
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be synthesized via a multistep reaction. The first step involves the reaction of 4-chlorobenzyl chloride and sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. The second step involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole with phenylsulfonylmethyl chloride to form 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. The synthesis of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a relatively straightforward process and can be completed in a few steps.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug development. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been investigated for its potential to modulate the immune response and inflammation. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential.
Propiedades
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQMWSFJZDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)



![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

